molecular formula C11H14BrN B12993621 (S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine

(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12993621
M. Wt: 240.14 g/mol
InChI Key: LQAAYVHKGNYMPY-JTQLQIEISA-N
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Description

(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a bromine atom at the 6th position and two methyl groups at the 3rd position of the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 3,3-dimethyl-2,3-dihydro-1H-indene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 6th position. The subsequent amination step can be carried out using ammonia or an amine source in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine.

    Substitution: Formation of hydroxyl, thiol, or amino derivatives.

Scientific Research Applications

(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine: The non-chiral version of the compound.

    6-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine: A similar compound with a chlorine atom instead of bromine.

    3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine: The parent compound without halogen substitution.

Uniqueness

(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of a bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its non-chiral or differently substituted counterparts.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(1S)-6-bromo-3,3-dimethyl-1,2-dihydroinden-1-amine

InChI

InChI=1S/C11H14BrN/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1

InChI Key

LQAAYVHKGNYMPY-JTQLQIEISA-N

Isomeric SMILES

CC1(C[C@@H](C2=C1C=CC(=C2)Br)N)C

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)Br)N)C

Origin of Product

United States

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